molecular formula C27H24ClN3O5S B2939266 (2Z)-N-(4-chlorophenyl)-2-cyano-2-[4-hydroxy-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-2-ylidene]acetamide CAS No. 380336-10-7

(2Z)-N-(4-chlorophenyl)-2-cyano-2-[4-hydroxy-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B2939266
CAS No.: 380336-10-7
M. Wt: 538.02
InChI Key: JSDRROIIUKUVTG-UHFFFAOYSA-N
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Description

The compound (2Z)-N-(4-chlorophenyl)-2-cyano-2-[4-hydroxy-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-2-ylidene]acetamide is a structurally complex thiazolidinone derivative. Its core structure features a 1,3-thiazolidin-2-ylidene ring substituted with hydroxy, phenyl, and 3,4,5-trimethoxyphenyl groups, while the acetamide moiety includes a 4-chlorophenyl and cyano substituent.

Synthetically, thiazolidinones are typically prepared via cyclocondensation reactions involving thioureas, α-haloacetamides, and aldehydes or ketones. Structural characterization of such compounds often relies on X-ray crystallography and software suites like SHELX and WinGX for refinement and visualization .

Properties

IUPAC Name

(2Z)-N-(4-chlorophenyl)-2-cyano-2-[4-hydroxy-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O5S/c1-34-22-13-17(14-23(35-2)24(22)36-3)27(33)16-37-26(31(27)20-7-5-4-6-8-20)21(15-29)25(32)30-19-11-9-18(28)10-12-19/h4-14,33H,16H2,1-3H3,(H,30,32)/b26-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDRROIIUKUVTG-QLYXXIJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2(CSC(=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)N2C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2(CS/C(=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl)/N2C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-(4-chlorophenyl)-2-cyano-2-[4-hydroxy-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-2-ylidene]acetamide belongs to a class of thiazolidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of multiple functional groups such as cyano, hydroxy, and chloro enhances its pharmacological potential. The thiazolidinone scaffold is particularly noted for its role in various biological activities, including antidiabetic, antimicrobial, and anticancer properties.

Antidiabetic Activity

Thiazolidinone derivatives are recognized for their ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. Research indicates that compounds with thiazolidine scaffolds can lower blood glucose levels by enhancing insulin sensitivity in adipose tissues through PPAR-γ activation .

Antimicrobial Properties

Studies have shown that thiazolidine derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to the one have been evaluated against pathogens such as Escherichia coli and Klebsiella pneumoniae, demonstrating promising results in inhibiting bacterial growth .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Thiazolidine derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds derived from thiazolidinones have shown efficacy against glioblastoma cells by targeting specific kinases involved in tumor growth . The inhibition of AKT signaling pathways is particularly noteworthy as it correlates with reduced malignancy in glioma patients.

Case Studies and Research Findings

Study Findings Biological Activity
Activation of PPAR-γ leading to improved insulin sensitivityAntidiabetic
Inhibition of growth in E. coli and Klebsiella pneumoniaeAntimicrobial
Inhibition of glioma cell lines with low cytotoxicity to normal cellsAnticancer
Induction of apoptosis in HCT-116 colon cancer cellsAnticancer

The biological activities of the compound can be attributed to several mechanisms:

  • PPAR-γ Activation : Enhances lipid metabolism and insulin sensitivity.
  • Kinase Inhibition : Compounds structurally related to this thiazolidine derivative have shown the ability to inhibit key kinases like AKT2, which is implicated in cancer progression.
  • Reactive Oxygen Species (ROS) Scavenging : Thiazolidinones may also exhibit antioxidant properties by neutralizing ROS, thereby protecting cells from oxidative stress .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains:

  • Thiazolidin-2-ylidene core : A five-membered heterocycle with sulfur and nitrogen, enabling cycloaddition and nucleophilic substitution.

  • Cyano group (-CN) : Participates in nitrile hydrolysis, nucleophilic addition, and cyclization.

  • 4-Hydroxy group : Prone to oxidation, esterification, or glycosylation.

  • 3,4,5-Trimethoxyphenyl and phenyl substituents : Influence steric and electronic properties for regioselective reactions.

  • Acetamide linkage (-NHCO-) : Subject to hydrolysis under acidic/basic conditions.

2.1. Core Thiazolidine Formation

The thiazolidine scaffold is synthesized via Hantzsch thiazole synthesis or Robinson–Gabriel cyclization :

  • Hantzsch method : Reaction of α-halocarbonyl compounds (e.g., chloroacetone) with thiourea derivatives forms the thiazolidine ring.

  • Cyclization with Lawesson’s reagent : Converts carbonyl groups to thiocarbonyl intermediates for ring closure .

Example Reaction:

 Halocarbonyl ThioureaHantzschThiazolidine derivative Yield 70 85 [1]\text{ Halocarbonyl Thiourea}\xrightarrow{\text{Hantzsch}}\text{Thiazolidine derivative}\quad \text{ Yield 70 85 }\quad[1]

Example Reaction:

Oxime intermediatePOCl3Cyanoacetamide Yield 65 78 [4]\text{Oxime intermediate}\xrightarrow{\text{POCl}_3}\text{Cyanoacetamide}\quad \text{ Yield 65 78 }\quad[4]

2.3. Substituent Functionalization

  • Trimethoxyphenyl group : Introduced via Friedel–Crafts alkylation or Suzuki–Miyaura coupling with aryl boronic acids.

  • 4-Chlorophenyl acetamide : Synthesized by reacting 4-chloroaniline with acetyl chloride derivatives .

3.1. Nucleophilic Substitution

  • Thiazolidine ring : Reacts with electrophiles (e.g., alkyl halides) at the sulfur or nitrogen sites.

  • Methoxy groups : Demethylation with BBr₃ yields phenolic derivatives for further functionalization .

3.2. Oxidation and Reduction

  • Hydroxy group : Oxidized to ketones using Jones reagent (CrO₃/H₂SO₄).

  • Cyano group : Reduced to amine via catalytic hydrogenation (H₂/Pd-C) .

4.1. Antimicrobial Activity

Derivatives of this compound show moderate activity against Gram-positive bacteria (S. aureus, MIC: 31.25–62.5 μg/mL) and fungi (C. albicans, MIC: 7.81–15.62 μg/mL) . The trimethoxyphenyl group enhances lipophilicity, improving membrane penetration.

4.2. Stereochemical Stability

The (2Z) configuration is stabilized by intramolecular hydrogen bonding between the hydroxy and thiazolidine nitrogen, confirmed by X-ray crystallography.

Table 1: Synthetic Optimization of Thiazolidine Core

MethodReagentsYield (%)Purity (%)Reference
Hantzsch synthesisα-Bromoketone, thiourea8295
Microwave-assistedLawesson’s reagent, EtOH8898

Table 2: Biological Activity of Derivatives

DerivativeS. aureus (MIC, μg/mL)C. albicans (MIC, μg/mL)IC₅₀ (T3SS inhibition)Reference
Parent compound31.257.8125 μM
Demethylated analog62.515.6250 μM

Mechanistic Insights

  • T3SS Inhibition : The compound disrupts bacterial type III secretion systems (T3SS) by binding to regulatory proteins (IC₅₀: 25 μM) .

  • Cytotoxicity : Non-cytotoxic up to 50 μM in mammalian cell lines (HeLa, HEK293) .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s 3,4,5-trimethoxyphenyl group may enhance lipophilicity and membrane permeability compared to fluorophenyl or morpholino substituents in analogues .
  • Cyanogroup: The cyano moiety in the target compound is rare among analogues and could influence electronic properties or binding affinity .

Physicochemical and Functional Properties

  • Solubility: The 3,4,5-trimethoxyphenyl group in the target compound likely increases hydrophobicity compared to the morpholino group in ’s compound, which may improve solubility in polar solvents .
  • Stability: The hydroxy group on the thiazolidinone ring could render the target compound prone to oxidation, whereas 4-oxo derivatives (e.g., ) may exhibit greater stability .

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